(2-Chloro-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone is a chemical compound that features a combination of a chlorinated aromatic ring, a trifluoromethyl group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and pyrrolidine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Hydrolysis: Formation of carboxylic acids and pyrrolidine.
Scientific Research Applications
(2-Chloro-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific characteristics.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The pyrrolidine moiety can interact with specific binding sites, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone
- (2-Chloro-3-(trifluoromethyl)phenyl)(morpholin-1-yl)methanone
- (2-Chloro-3-(trifluoromethyl)phenyl)(azetidin-1-yl)methanone
Uniqueness
(2-Chloro-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds that contain different nitrogen-containing rings, such as piperidine or morpholine. The trifluoromethyl group also enhances its chemical stability and lipophilicity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C12H11ClF3NO |
---|---|
Molecular Weight |
277.67 g/mol |
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H11ClF3NO/c13-10-8(11(18)17-6-1-2-7-17)4-3-5-9(10)12(14,15)16/h3-5H,1-2,6-7H2 |
InChI Key |
ZKHBQBRIZZVWCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C(=CC=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.